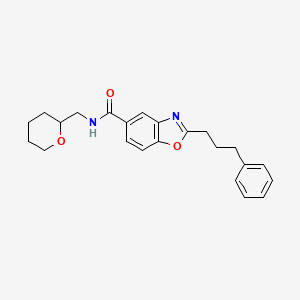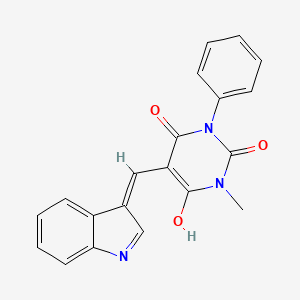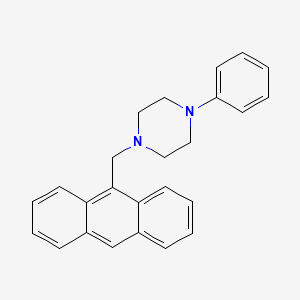![molecular formula C10H7N5O2 B5972346 6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)
6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one (also known as ODQ) is a potent and selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that catalyzes the production of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. ODQ has been widely used in scientific research for its ability to modulate the NO/cGMP pathway and investigate its role in various physiological and pathological processes.
Mecanismo De Acción
ODQ acts as a competitive inhibitor of sGC, binding to the heme group of the enzyme and preventing the conversion of guanosine triphosphate (GTP) to cGMP in response to NO signaling. This leads to a decrease in cGMP levels and subsequent downstream effects, such as decreased smooth muscle relaxation and decreased neurotransmitter release.
Biochemical and Physiological Effects:
ODQ has been shown to have a wide range of biochemical and physiological effects, depending on the specific system and context in which it is used. For example, ODQ has been shown to inhibit NO-induced vasodilation in isolated blood vessels, suggesting a role in the regulation of blood pressure. ODQ has also been shown to inhibit the relaxation of smooth muscle in the gastrointestinal tract, suggesting a role in the regulation of gastrointestinal motility. In addition, ODQ has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, suggesting a role in the regulation of synaptic transmission in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ODQ is its high potency and selectivity for sGC, which allows for precise modulation of the NO/cGMP pathway. ODQ is also relatively stable and easy to synthesize, making it a convenient tool for scientific research. However, one limitation of ODQ is its potential off-target effects, as it may interact with other heme-containing proteins and enzymes. In addition, ODQ may have different effects in vivo compared to in vitro, due to differences in drug metabolism and tissue distribution.
Direcciones Futuras
There are many future directions for research involving ODQ and the NO/cGMP pathway. One direction is to investigate the role of cGMP in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders, and to develop novel therapies targeting the NO/cGMP pathway. Another direction is to investigate the role of sGC in other physiological processes beyond the cardiovascular and nervous systems, such as in the immune system and the regulation of metabolism. Finally, further studies are needed to elucidate the precise mechanisms of action of ODQ and its potential off-target effects, in order to better understand its effects in vivo and optimize its use as a research tool.
Métodos De Síntesis
ODQ can be synthesized through a series of chemical reactions, starting from commercially available starting materials. One commonly used method involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrochalcone, which is then reacted with hydrazine hydrate to yield 2-amino-5-nitrobenzophenone. The latter compound is then cyclized with ethyl oxalyl chloride to form the oxadiazole ring, followed by reduction with sodium dithionite to give ODQ.
Aplicaciones Científicas De Investigación
ODQ has been extensively used in scientific research to investigate the NO/cGMP pathway and its role in various physiological and pathological processes. For example, ODQ has been used to study the vasodilatory effects of NO in the cardiovascular system, the regulation of smooth muscle tone in the gastrointestinal tract, and the modulation of neurotransmitter release in the central nervous system. ODQ has also been used to investigate the role of cGMP in cell proliferation, differentiation, and apoptosis, as well as in the pathogenesis of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-anilino-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c16-10-9(11-6-4-2-1-3-5-6)12-7-8(13-10)15-17-14-7/h1-5H,(H,11,12,14)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYXHDJVTOMWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NON=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)
![2-{4-(2-chlorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5972275.png)
![4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5972282.png)
methanone](/img/structure/B5972290.png)

![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)

![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)
![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)



![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)